Longistylin C

Descripción general

Descripción

Longistylin C is a naturally occurring stilbene compound isolated from pigeon pea (Cajanus cajan). Stilbenes are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This compound, along with its analogs, has shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Aplicaciones Científicas De Investigación

Longistylin C has been extensively studied for its antibacterial properties. It has shown significant activity against Staphylococcus aureus and MRSA, making it a potential candidate for developing new antimicrobial agents . Additionally, this compound has been investigated for its potential use in food science as an additive to inhibit bacterial growth and biofilm formation on food contact surfaces . Its anti-inflammatory and antioxidant properties also make it a compound of interest in medicinal chemistry and pharmacology.

Mecanismo De Acción

Target of Action

Longistylin C, a natural stilbene, has been found to exhibit significant antibacterial activity, particularly against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets of this compound. Staphylococcus aureus is a gram-positive bacterium that is responsible for various infections, ranging from minor skin infections to severe diseases such as pneumonia and septicemia .

Mode of Action

This compound interacts with its bacterial targets by inhibiting their growth and proliferation . It also effectively inhibits biofilm formation, a protective mechanism employed by bacteria to enhance their resistance to antibiotics . Furthermore, this compound downregulates the expression of key genes related to the adhesion and virulence of MRSA , thereby reducing the bacteria’s ability to infect and cause disease.

Biochemical Pathways

It is known that the compound disrupts glycerophospholipid metabolism and cytokinin biosynthesis , which are crucial for bacterial growth and survival. By interfering with these pathways, this compound exerts its antibacterial effects .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation, as well as the prevention of biofilm formation . This leads to a decrease in the virulence of MRSA, reducing its ability to cause infection and disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity was tested at 37 °C, a temperature that is optimal for the growth of Staphylococcus aureus . .

Análisis Bioquímico

Biochemical Properties

Longistylin C interacts with various biomolecules in biochemical reactions. It has been found to exhibit antibacterial activities against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to effectively inhibit bacterial proliferation, biofilm formation, and key gene expressions related to the adhesion and virulence of MRSA .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Longistylin C can be synthesized using the Horner-Wadsworth-Emmons (HWE) reaction and 1,3-sigma rearrangement as key steps. The synthesis starts from 3,5-dimethoxy benzoic acid and involves six steps to yield the final product . The reaction conditions typically include the use of strong bases and specific solvents to facilitate the rearrangement and coupling reactions.

Análisis De Reacciones Químicas

Longistylin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Comparación Con Compuestos Similares

Longistylin C is part of a group of stilbenes isolated from pigeon pea, including Cajaninstilbene acid and Longistylin A. Compared to these compounds, this compound has shown intermediate antibacterial activity, with Longistylin A being the most potent . Other similar compounds include resveratrol and pterostilbene, which are also stilbenes with notable biological activities. this compound’s unique structure and specific activity against MRSA distinguish it from these other stilbenes .

Propiedades

IUPAC Name |

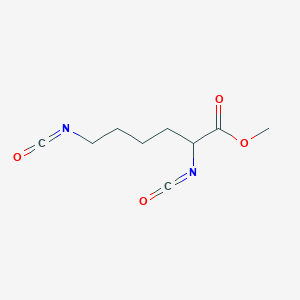

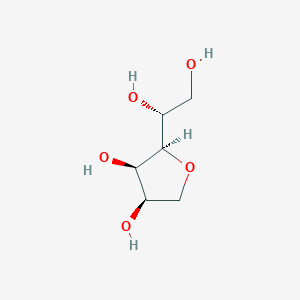

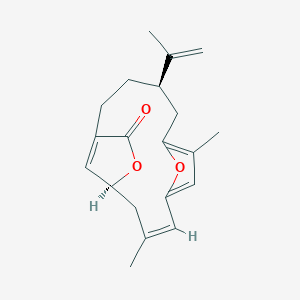

3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAWEPOBHKEHPO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317571 | |

| Record name | Longistylin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64125-60-6 | |

| Record name | Longistylin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Longistylin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer effects of Longistylin C?

A1: While the exact mechanism of action remains under investigation, this compound has demonstrated promising anti-proliferative effects against several human cancer cell lines in vitro. These include breast cancer (MDA-MB-231) [], cervical cancer (HeLa) [], liver cancer (HepG2) [], colon cancer (SW480) [], and non-small cell lung cancer (A549, NCI-H460, and NCI-H1299) []. Notably, this compound exhibited strong suppression of MDA-MB-231, HeLa, HepG2, and SW480 cell lines with IC50 values ranging from 14.4 to 19.6 μmol/L [].

Q2: Has this compound shown activity against bacterial biofilms?

A2: Yes, recent research [] suggests that this compound, along with two other stilbenes from pigeon pea, possesses notable activity against methicillin-resistant Staphylococcus aureus biofilm formation. This finding highlights its potential as a lead compound for developing novel antibacterial agents.

Q3: What is the chemical structure of this compound?

A3: this compound is a stilbene derivative. Its chemical structure consists of two benzene rings connected by an ethylene bridge, with specific substitutions on the rings. You can find the detailed structural elucidation in the referenced research articles. [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H22O3, and its molecular weight is 310.39 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: this compound has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy and mass spectrometry. These analyses have confirmed its structure and provided valuable insights into its chemical properties. [, ]

Q6: How is this compound typically isolated and purified?

A6: this compound can be isolated from the leaves of Cajanus cajan (pigeon pea) using techniques like silica gel column chromatography [, ] and elution-extrusion counter-current chromatography [].

Q7: Have there been any studies on the stability of this compound under different conditions?

A7: While specific stability studies on this compound haven't been extensively detailed in the provided research, its successful isolation and characterization suggest a certain level of stability under standard laboratory conditions. Further research is needed to comprehensively evaluate its stability profile under various storage conditions, pH levels, and temperatures.

Q8: What analytical methods are used to quantify this compound?

A9: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly employed to quantify this compound. This method allows for the separation and detection of the compound in complex mixtures, such as plant extracts. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)

![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B27736.png)

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)